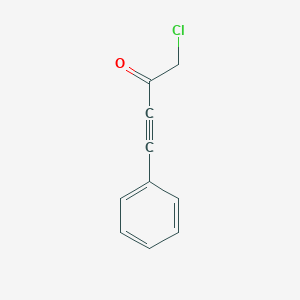

1-chloro-4-phenyl-3-Butyn-2-one

Descripción

Contextual Significance of α-Haloalkynones as Synthetic Intermediates

Alpha-haloalkynones, the class of compounds to which 1-chloro-4-phenyl-3-butyn-2-one belongs, are highly valued in organic synthesis due to their inherent reactivity and versatility. mdpi.comresearchgate.net The presence of a halogen atom alpha to a carbonyl group creates two adjacent electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen. mdpi.com This dual electrophilicity allows them to react with a wide variety of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.comnih.gov

These compounds are key precursors in the synthesis of numerous heterocyclic systems, including thiazoles, pyrroles, and benzofurans. nih.govwikipedia.org For instance, the reaction of α-haloketones with thioamides or thioureas is a well-established method for the synthesis of thiazole (B1198619) derivatives. wikipedia.org Similarly, they can react with dicarbonyl compounds and ammonia (B1221849) to form pyrroles in the Hantzsch pyrrole (B145914) synthesis. wikipedia.org The ability to participate in such a wide range of cyclization reactions underscores the importance of α-haloalkynones as foundational building blocks in medicinal chemistry and materials science. researchgate.net

Furthermore, the alkyne functionality in α-haloalkynones introduces another dimension of reactivity. Haloalkynes, in general, are recognized as powerful and versatile building blocks in their own right, capable of participating in cross-coupling reactions, nucleophilic additions, and cycloadditions. nih.gov This allows for further functionalization and the construction of complex molecular frameworks. nih.gov

Historical Overview of Alkynone Chemistry and the Position of this compound

The study of chemical kinetics, which governs the rates of chemical reactions, has its roots in the 19th century with early quantitative studies on reactions like the acid-catalyzed conversion of sucrose. scispace.com The development of concepts like reaction rates, equilibrium, and the influence of temperature laid the groundwork for understanding the reactivity of various functional groups, including those present in alkynones. scispace.comresearchgate.net

Alkynone chemistry, specifically, has evolved significantly over the past decades. Initially, the focus was on the fundamental reactivity of the alkynyl ketone moiety. More recently, research has shifted towards developing novel synthetic methodologies that exploit the unique electronic properties of these compounds. acs.org The introduction of a halogen atom, as in this compound, further enhances the synthetic utility of the alkynone scaffold.

While a detailed historical timeline for the specific synthesis of this compound is not extensively documented in readily available literature, its emergence is a logical progression in the field of synthetic organic chemistry. The synthesis of related α-chloroketones, such as 3-chloro-4-phenylbutan-2-one (B14708161), has been described in the context of preparing other complex molecules. orgsyn.org The parent compound, 4-phenyl-3-butyn-2-one, is a commercially available reagent, and methods for the α-halogenation of ketones are well-established. mdpi.comsigmaaldrich.com Therefore, the preparation of this compound can be inferred from established synthetic protocols.

The significance of this compound lies in its ability to combine the well-known reactivity of α-haloketones with the diverse chemistry of alkynes, all within a single, readily accessible molecule. This positions it as a valuable tool for the modern synthetic chemist, enabling the efficient construction of complex and functionally diverse molecules.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-chloro-4-phenylbut-3-yn-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-5H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAOISFBPSVUIIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80451657 | |

| Record name | 1-chloro-4-phenyl-3-Butyn-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176648-09-2 | |

| Record name | 1-chloro-4-phenyl-3-Butyn-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Chloro 4 Phenyl 3 Butyn 2 One

Established Preparative Routes

Traditional methods for the synthesis of 1-chloro-4-phenyl-3-butyn-2-one have primarily relied on the principles of nucleophilic addition to carbonyl compounds, with lithium acetylides and Grignard reagents being the most prominent nucleophiles.

Lithium Acetylide Mediated Synthesis

A cornerstone in the synthesis of this compound is the use of lithium phenylacetylide as a key nucleophile. This multi-step process involves the generation of the acetylide followed by its reaction with a suitable electrophile.

The initial and critical step in this synthetic sequence is the deprotonation of phenylacetylene (B144264) to form the highly nucleophilic lithium phenylacetylide. This is typically achieved by treating phenylacetylene with a strong organolithium base, most commonly n-butyllithium (n-BuLi). The reaction is generally performed in an inert, anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, at low temperatures to mitigate side reactions. chemicalbook.comreddit.com

The acidity of the terminal proton of phenylacetylene (pKa ≈ 28.8 in DMSO) is sufficient for it to be readily removed by n-butyllithium (the pKa of its conjugate acid, butane (B89635), is ~50). chemicalbook.com The reaction proceeds via a proton-transfer mechanism, where the butyl anion of n-BuLi abstracts the acetylenic proton, generating butane as a byproduct and the desired lithium phenylacetylide. The equilibrium of this acid-base reaction lies far to the right, ensuring a high yield of the acetylide.

It is important to note that organolithium reagents like n-BuLi exist as aggregates (dimers, tetramers, or hexamers) in solution, and the reactive species may be a monomer or a lower-order aggregate. chemicalbook.comnih.gov The presence of a coordinating solvent like THF helps to break down these aggregates, increasing the reactivity of the base. chemicalbook.com

Table 1: Reagents and Conditions for Phenylacetylene Deprotonation

| Reagent | Base | Solvent | Temperature | Product |

|---|---|---|---|---|

| Phenylacetylene | n-Butyllithium | THF or Et₂O | -78 °C to 0 °C | Lithium phenylacetylide |

Once the lithium phenylacetylide has been generated in situ, it is subjected to nucleophilic acylation. This involves the addition of a suitable chloroacetyl derivative, such as chloroacetyl chloride. youtube.com The highly nucleophilic acetylide carbon attacks the electrophilic carbonyl carbon of the chloroacetyl chloride. This addition-elimination process, known as nucleophilic acyl substitution, proceeds through a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org The chloride ion is subsequently expelled as a leaving group, resulting in the formation of the target molecule, this compound. youtube.com

The reaction is typically carried out at low temperatures to control the reactivity of the organolithium reagent and prevent potential side reactions, such as attack at the chlorine atom of the chloroacetyl derivative. Careful and slow addition of the chloroacetyl chloride to the solution of the lithium acetylide is crucial for achieving a good yield and minimizing the formation of byproducts.

Table 2: Nucleophilic Acylation of Lithium Phenylacetylide

| Nucleophile | Electrophile | Solvent | Product |

|---|---|---|---|

| Lithium phenylacetylide | Chloroacetyl Chloride | THF or Et₂O | This compound |

Analogous Grignard Reagent-Based Approaches for Related Alkynones

While the lithium acetylide route is well-established, it is instructive to consider analogous methods employing Grignard reagents for the synthesis of related alkynones. Grignard reagents (RMgX) are organomagnesium halides that also serve as potent carbon nucleophiles. iitk.ac.inmasterorganicchemistry.comlibretexts.org The general principle involves the reaction of an alkynyl Grignard reagent with an acyl halide. organic-chemistry.org

The alkynyl Grignard reagent can be prepared by reacting a terminal alkyne with a suitable Grignard reagent, such as ethylmagnesium bromide, in an exchange reaction, or directly from the corresponding haloalkyne and magnesium metal. iitk.ac.in Once formed, the alkynyl Grignard reagent can react with an acyl chloride in a manner similar to the lithium acetylide. The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic. masterorganicchemistry.com This nucleophile adds to the carbonyl group of the acyl chloride, leading to the formation of a tetrahedral intermediate, which then collapses to give the alkynone and a magnesium halide salt. organic-chemistry.orgrsc.org

The use of Grignard reagents can sometimes offer advantages over organolithium compounds, such as milder reaction conditions and tolerance of a wider range of functional groups. rsc.org

Modern Developments in Synthesis Design

Contemporary research in organic synthesis increasingly emphasizes the development of more sustainable and efficient methodologies. This has led to the exploration of new approaches for the synthesis of alkynones, including this compound, that align with the principles of green chemistry.

Exploration of Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and related alkynones focuses on several key areas, including the use of less hazardous reagents, alternative energy sources, and catalytic methods to improve atom economy.

One area of development is the use of safer alternatives to highly reactive and pyrophoric reagents like n-butyllithium. While direct examples for this compound are not extensively documented, broader trends in alkynone synthesis point towards catalytic methods. For instance, carbonylative Sonogashira coupling reactions have emerged as a powerful tool for alkynone synthesis. nih.govrsc.orgnih.gov These reactions typically involve a palladium catalyst and a carbon monoxide source to couple a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org While this method does not directly produce the chloro-substituted ketone, it represents a move towards more atom-economical and catalytic processes that could potentially be adapted.

Furthermore, the use of phase-transfer catalysis (PTC) is another green chemistry approach that could be explored. youtube.com PTC can facilitate reactions between reagents in immiscible phases, potentially reducing the need for large volumes of organic solvents. For the synthesis of this compound, a PTC system could theoretically be designed to facilitate the reaction between an aqueous solution of a base and an organic phase containing phenylacetylene and the chloroacetyl derivative, thereby minimizing solvent waste and potentially simplifying the workup procedure.

Process Optimization and Scalability Studies

The efficient synthesis of this compound on a larger scale necessitates a thorough investigation into process optimization and scalability. While specific studies focusing exclusively on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from established methodologies for the synthesis of related α-halo ynones and the optimization of the key reaction steps involved. The synthetic route to this compound typically involves two primary stages: the formation of the ynone precursor, 4-phenyl-3-butyn-2-one, and its subsequent α-chlorination.

Table 1: Representative Optimization of Sonogashira Coupling for Ynone Synthesis

| Entry | Palladium Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(PPh₃)₄ | Et₃N | Toluene | 80 | 75 |

| 2 | PdCl₂(PPh₃)₂ | DIPA | THF | 60 | 82 |

| 3 | Pd(OAc)₂/XPhos | K₂CO₃ | Dioxane | 100 | 91 |

| 4 | Pd/C | Cs₂CO₃ | Acetonitrile | 80 | 88 |

Note: The data presented in this table is representative of typical optimization studies for Sonogashira couplings of aryl halides with terminal alkynes to form ynones and is intended for illustrative purposes.

The subsequent α-chlorination of the ynone presents its own set of challenges, particularly concerning selectivity and the use of safe and scalable chlorinating agents. Traditional chlorinating agents can be hazardous and difficult to handle on a large scale. Therefore, modern process development focuses on the use of safer alternatives.

Recent advancements in the synthesis of α-chloro ketones have highlighted the efficacy of reagents like N-chlorosuccinimide (NCS) and iodobenzene (B50100) dichloride (PhICl₂) as mild and selective chlorinating agents. organic-chemistry.org These reagents offer advantages in terms of safety, handling, and waste profiles, making them more amenable to industrial-scale production. A study on the one-pot synthesis of α-chloroketone acetals directly from ketones using iodobenzene dichloride demonstrated high yields and a safe reaction profile. organic-chemistry.org

Table 2: Comparison of Chlorinating Agents for α-Chlorination of Ketones

| Chlorinating Agent | Reaction Conditions | Advantages | Disadvantages |

| Chlorine Gas (Cl₂) | Requires specialized equipment | Inexpensive | Highly toxic, non-selective |

| Sulfuryl Chloride (SO₂Cl₂) | Often requires radical initiator | Effective | Corrosive, generates acidic byproducts |

| N-Chlorosuccinimide (NCS) | Mild conditions, often requires a catalyst | Safe, easy to handle, selective | Higher cost than Cl₂ |

| Iodobenzene Dichloride (PhICl₂) | Mild, room temperature | Safe, solid reagent, high selectivity | Stoichiometric use of iodine reagent |

Note: This table provides a general comparison of common chlorinating agents and their suitability for large-scale synthesis.

Reactivity and Mechanistic Investigations of 1 Chloro 4 Phenyl 3 Butyn 2 One

Electrophilic Reactivity of the Alkyne and Carbonyl Moieties

The electron-withdrawing nature of the adjacent carbonyl group polarizes the carbon-carbon triple bond in 1-chloro-4-phenyl-3-butyn-2-one, rendering the alkyne susceptible to attack by nucleophiles. However, the alkyne and carbonyl groups themselves can also exhibit electrophilic character, participating in a variety of addition reactions.

Electrophilic Addition Reactions

The addition of halogens (halogenation) and hydrogen halides (hydrohalogenation) to alkynes are fundamental electrophilic addition reactions. In the case of this compound, these reactions would proceed at the carbon-carbon triple bond.

The generally accepted mechanism for the hydrohalogenation of alkynes involves the initial protonation of the alkyne by a hydrogen halide (HX). This leads to the formation of a vinyl carbocation intermediate. The stability of this carbocation is a key factor in determining the regioselectivity of the addition, with the halide ion preferentially attacking the more substituted carbon atom (Markovnikov's rule). For terminal alkynes, this typically results in the formation of a geminal dihalide upon the addition of a second equivalent of HX.

Halogenation of alkynes with reagents like chlorine (Cl₂) or bromine (Br₂) proceeds through a different pathway. The reaction is initiated by the electrophilic attack of the halogen on the alkyne, forming a cyclic halonium ion intermediate. A halide ion then attacks this intermediate from the anti-face, leading to the formation of a dihaloalkene with anti stereochemistry. With an excess of the halogenating agent, the reaction can proceed to form a tetrahaloalkane.

Gold(I) complexes have emerged as powerful catalysts for the activation of alkynes towards nucleophilic attack. nih.govacs.org These catalysts function as soft π-acids, coordinating to the alkyne and increasing its electrophilicity. This activation facilitates the addition of a wide range of nucleophiles under mild conditions.

The general mechanism for Gold(I)-catalyzed alkyne activation involves the formation of a gold-π-alkyne complex. This complexation polarizes the alkyne, making it more susceptible to attack by a nucleophile. The subsequent steps depend on the nature of the nucleophile and the reaction conditions, but often involve the formation of a vinyl-gold intermediate, which can then undergo further transformations. Gold(I) catalysts are particularly noted for their ability to promote a diverse array of cyclization and addition reactions involving alkynes. nih.govacs.org

Specific studies detailing the use of Gold(I) catalysis with this compound as the substrate are not prevalent in the existing literature. However, based on the general principles of gold catalysis, it is expected that this compound would be an excellent candidate for activation, paving the way for various synthetic transformations.

Nucleophilic Reactivity and Addition Pathways

The most prominent mode of reactivity for this compound is its susceptibility to nucleophilic attack, particularly via conjugate addition to the activated alkyne.

Michael-Type Additions

The presence of the electron-withdrawing ketone group makes the alkyne in this compound an excellent Michael acceptor. This allows for the 1,4-conjugate addition of various nucleophiles, a reaction also known as the Michael addition. acs.orglibretexts.orgmasterorganicchemistry.com When the nucleophile is a heteroatom-containing species, such as a thiol or an amine, the reaction is termed a 1,4-hetero-Michael addition.

The mechanism of the 1,4-hetero-Michael addition to an activated alkyne like this compound proceeds as follows:

Nucleophilic Attack: A soft nucleophile, such as a thiolate (RS⁻) or an amine (R₂NH), attacks the β-carbon of the alkyne (the carbon atom further from the carbonyl group). This position is electron-deficient due to the conjugative effect of the carbonyl group.

Formation of an Intermediate: This attack leads to the formation of a resonance-stabilized enolate or a related anionic intermediate. The negative charge is delocalized onto the oxygen atom of the carbonyl group.

Protonation: The intermediate is then protonated, typically by the solvent or a proton source added to the reaction mixture, to yield the final vinyl sulfide (B99878) or enamine product.

This reaction is highly valuable in synthetic chemistry as it allows for the formation of new carbon-heteroatom bonds and the construction of highly functionalized molecules. The reaction is often stereoselective, with the nucleophile and the proton adding to opposite faces of the alkyne, resulting in an E-alkene product.

Influence of the Electron-Deficient Alkyne in Nucleophilic Attack

The conjugation of the phenyl-substituted alkyne with the ketone functionality in this compound renders the alkyne electron-deficient. This electronic feature makes the β-carbon atom of the triple bond susceptible to nucleophilic attack, a process known as conjugate or 1,4-addition. libretexts.org This reactivity is a general characteristic of α,β-ynones. acs.org The addition of a nucleophile to the alkyne is a fundamental method for constructing new carbon-carbon and carbon-heteroatom bonds. acs.org The electrophilic nature of the β-carbon can be understood through resonance, where the electron-withdrawing carbonyl group delocalizes the π-electrons of the alkyne, creating a partial positive charge on the terminal carbon of the triple bond. researchgate.net

Stabilized nucleophiles are often employed in conjugate additions to electron-deficient alkynes to ensure controlled reactions. acs.org The outcome of the reaction, whether it is a 1,2-addition or a 1,4-addition, can be influenced by the nature of the nucleophile and the reaction conditions.

Nucleophilic Attack on the Carbonyl Center

In addition to the conjugate addition at the alkyne, this compound can undergo nucleophilic attack directly at the carbonyl carbon. This pathway, known as 1,2-addition, is a characteristic reaction of all ketones. rsc.org The carbonyl carbon is electrophilic due to the high electronegativity of the oxygen atom. acs.org The addition of a nucleophile to the carbonyl group results in the formation of a tetrahedral alkoxide intermediate, which upon protonation yields a propargylic alcohol. acs.org

The competition between 1,2-addition and 1,4-addition is a key aspect of ynone reactivity. Strong, "hard" nucleophiles such as organolithium or Grignard reagents tend to favor 1,2-addition, while softer nucleophiles like amines or thiolates often prefer 1,4-addition. However, this is a general trend and the regioselectivity can be influenced by factors such as steric hindrance and the presence of Lewis acids. Mechanistic studies on related systems have shown that the nucleophile's trajectory towards the carbonyl carbon is optimal at an angle of approximately 105°, known as the Bürgi-Dunitz trajectory, which maximizes orbital overlap. rsc.org

Table 1: Regioselectivity of Nucleophilic Attack on α,β-Ynones

| Nucleophile Type | Predominant Reaction Pathway | Resulting Product Type |

|---|---|---|

| Hard Nucleophiles (e.g., R-Li, RMgX) | 1,2-Addition | Propargylic Alcohol |

| Soft Nucleophiles (e.g., R₂CuLi, RSH, RNH₂) | 1,4-Conjugate Addition | β-Substituted Enone |

Nucleophilic Substitution at the α-Chloro Position

The presence of a chlorine atom at the α-position to the carbonyl group introduces another reactive site in this compound. The electron-withdrawing effect of the adjacent carbonyl group increases the polarity of the carbon-chlorine bond and enhances the electrophilicity of the α-carbon. nih.gov This makes the compound susceptible to nucleophilic substitution reactions (S_N2), where the chloride ion acts as a leaving group. The reactivity of α-haloketones in S_N2 reactions is generally higher than that of the corresponding alkyl halides. nih.gov

A variety of nucleophiles, including amines, thiolates, and carboxylates, can displace the chloride ion to form new α-substituted alkynyl ketones. This reaction is a valuable tool for the synthesis of more complex and functionalized ynone derivatives. For instance, tandem reactions involving an initial nucleophilic substitution followed by an intramolecular cyclization have been reported for related bromoalkane-tethered ynones. acs.org

Cycloaddition Reactions

The electron-deficient alkyne of this compound can participate in various cycloaddition reactions, serving as a 2π-electron component. These reactions are powerful methods for the construction of cyclic and heterocyclic systems.

Diels-Alder Reactivity with Diverse Dienophiles

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. acs.orgwikipedia.org In this context, the electron-deficient alkyne of this compound can act as a potent dienophile. The reaction rate is generally enhanced when the dienophile possesses electron-withdrawing groups, a condition met by the conjugated ketone functionality in this molecule. guidechem.com

The reaction with a conjugated diene would yield a cyclohexadiene derivative. The regioselectivity of the Diels-Alder reaction with unsymmetrical dienes is governed by the electronic properties of both the diene and the dienophile. nih.gov While specific studies on this compound are not detailed, ynones, in general, are known to be effective dienophiles in Diels-Alder reactions. acs.org

Table 2: Expected Diels-Alder Reactivity of this compound

| Diene Type | Expected Product | Notes |

|---|---|---|

| Symmetrical (e.g., 1,3-Butadiene) | Substituted Cyclohexadiene | Straightforward [4+2] cycloaddition. |

| Unsymmetrical (e.g., 1-methoxy-1,3-butadiene) | Regioisomeric Cyclohexadienes | "Ortho" and "meta" products are possible, with the former often being favored. nih.gov |

| Cyclic (e.g., Cyclopentadiene) | Bicyclic Adduct | Formation of a bridged ring system. |

Other Cyclization Pathways

Beyond the Diels-Alder reaction, ynones like this compound are versatile precursors for various other cyclization reactions. These include [3+2] and [2+2] cycloadditions, as well as intramolecular cyclizations. acs.org

[3+2] Cycloadditions: These reactions involve a 1,3-dipole and a dipolarophile. The electron-deficient alkyne of this compound can react with dipoles such as azides, nitrones, and nitrile oxides to form five-membered heterocyclic rings.

Intramolecular Cyclizations: If a suitable nucleophilic group is present elsewhere in a molecule derived from this compound, intramolecular cyclization can occur. For example, iron-promoted oxidative alkylation followed by intramolecular cyclization of ynones is a known method to produce indenones. acs.orgresearchgate.net Gold-catalyzed cyclizations of ynones with various nucleophiles have also been developed to synthesize functionalized pyrroles. bohrium.comnih.gov

Reduction Reactions

The reduction of this compound can selectively target either the carbonyl group or the alkyne, depending on the reducing agent and reaction conditions. The selective reduction of the ketone to the corresponding propargylic alcohol is a common and synthetically useful transformation.

Efficient and highly selective methods have been developed for the 1,2-reduction of ynones. These include:

Catalytic Transfer Hydrogenation: Noyori-type ruthenium catalysts are effective for the diastereoselective reduction of ynones to propargylic alcohols. acs.org

Lewis-Base-Catalyzed Reductions: Phosphines can catalyze the chemoselective 1,2-reduction of ynones using mild hydride donors like pinacolborane (pinBH). rsc.org The presence of a protic additive can be crucial for suppressing side reactions and accelerating the desired reduction. rsc.org

Corey-Itsuno Reduction: This method uses an oxazaborolidine catalyst for the enantioselective reduction of prochiral ketones, and it is effective for α,β-ynone systems. wikipedia.org

The reduction of the alkyne can also be achieved, typically through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Lindlar's catalyst for partial reduction to the alkene.

Table 3: Common Reagents for the Reduction of Ynones

| Reagent(s) | Selectivity | Product |

|---|---|---|

| NaBH₄, CeCl₃ | 1,2-Reduction (Luche reduction) | Propargylic Alcohol |

| (S,S)- or (R,R)-[Ru]-catalyst, i-PrOH | Diastereoselective 1,2-Reduction | Propargylic Alcohol acs.org |

| Phosphine (B1218219), pinacolborane, t-BuOH | Chemoselective 1,2-Reduction | Propargylic Alcohol rsc.org |

| H₂, Pd/C | Alkyne Reduction | Alkane or Alkene |

| H₂, Lindlar's Catalyst | Alkyne to cis-Alkene Reduction | (Z)-Enone |

Biocatalytic Reductions for Enantiomerically Enriched Alcohols

The stereoselective reduction of prochiral ketones to yield enantiomerically pure alcohols is a cornerstone of modern asymmetric synthesis. Biocatalysis, utilizing isolated enzymes or whole-cell systems, has emerged as a powerful and environmentally benign methodology for such transformations. dntb.gov.ua In the context of α-halo ketones like this compound, biocatalytic reduction offers a direct route to chiral α-chloroalcohols, which are valuable building blocks for the synthesis of pharmaceuticals and other biologically active molecules. researchgate.net

The enzymes of choice for these reductions are typically carbonyl reductases (KREDs) or alcohol dehydrogenases (ADHs), which belong to the oxidoreductase enzyme class. tudelft.nl These enzymes catalyze the transfer of a hydride from a cofactor, usually NADPH or NADH, to the carbonyl carbon of the ketone. The chiral environment of the enzyme's active site directs the hydride attack to one of the two prochiral faces of the ketone, leading to the formation of a single enantiomer of the corresponding alcohol. tudelft.nl

A variety of microorganisms are known to produce ADHs with broad substrate specificity and high stereoselectivity. For instance, alcohol dehydrogenases from Rhodococcus ruber (ADH-A), Ralstonia sp. (RasADH), and Lactobacillus brevis (LBADH) have proven to be highly effective in the reduction of α,α-dihalogenated ketones, affording optically pure products with excellent conversions and enantiomeric excesses. researchgate.net Similarly, a recombinant short-chain alcohol dehydrogenase from Saccharomyces cerevisiae has demonstrated the ability to effectively catalyze the enantioselective reduction of α-chloroacetophenones. researchgate.net

The expected biocatalytic reduction of this compound would yield the corresponding (S)- or (R)-1-chloro-4-phenyl-3-butyn-2-ol, depending on the specific enzyme used. The Prelog rule can often predict the stereochemical outcome, where the hydride is delivered to the Re face of the carbonyl, leading to the (S)-alcohol. However, anti-Prelog selective enzymes are also known, providing access to the (R)-enantiomer.

Table 1: Potential Biocatalysts for the Reduction of this compound

| Biocatalyst Family | Specific Enzyme Examples | Expected Product | Key Advantages |

| Alcohol Dehydrogenases (ADHs) | ADH-A (Rhodococcus ruber), RasADH (Ralstonia sp.), LBADH (Lactobacillus brevis) | (S)- or (R)-1-chloro-4-phenyl-3-butyn-2-ol | High enantioselectivity, mild reaction conditions, broad substrate scope. researchgate.nettudelft.nl |

| Carbonyl Reductases (KREDs) | Recombinant KREDs | (S)- or (R)-1-chloro-4-phenyl-3-butyn-2-ol | High volumetric productivity, commercially available kits. researchgate.net |

| Yeast | Saccharomyces cerevisiae | (S)- or (R)-1-chloro-4-phenyl-3-butyn-2-ol | Readily available, whole-cell system simplifies cofactor regeneration. researchgate.net |

Other Catalytic and Chemoselective Reduction Strategies

Beyond biocatalysis, several other catalytic methods can be employed for the chemoselective reduction of this compound. The challenge in reducing this substrate lies in selectively targeting the ketone functionality without affecting the alkyne or the chloro substituent.

One effective strategy for the selective 1,2-reduction of ynones to propargyl alcohols involves the use of a mild hydride donor in the presence of a catalytic amount of a nucleophilic phosphine. rsc.org This method is particularly attractive as it avoids the common side reaction of 1,4-conjugate addition (Michael addition) to the alkyne. The proposed mechanism involves the activation of the ynone by the Lewis basic phosphine catalyst, facilitating the selective hydride transfer to the carbonyl group. rsc.org The addition of a protic source can further enhance the selectivity and accelerate the reaction. rsc.org

Another powerful method for the enantioselective reduction of ketones, including ynones, is the Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction. wikipedia.org This reaction utilizes a chiral oxazaborolidine catalyst in combination with a borane (B79455) reducing agent. The catalyst coordinates to both the borane and the ketone, creating a rigid, six-membered transition state that directs the hydride transfer to a specific face of the carbonyl, resulting in high enantioselectivity. wikipedia.org The CBS reduction is known to be effective for a wide range of ketones, including α,β-unsaturated enone and ynone systems, and is tolerant of various functional groups. wikipedia.org

Table 2: Catalytic and Chemoselective Reduction Strategies for this compound

| Method | Catalyst/Reagent | Expected Product | Key Features |

| Lewis-Base Catalyzed Reduction | Nucleophilic Phosphine / Mild Hydride Donor | 1-chloro-4-phenyl-3-butyn-2-ol | High chemoselectivity for 1,2-reduction, mild conditions. rsc.org |

| Corey-Itsuno (CBS) Reduction | Chiral Oxazaborolidine / Borane | (S)- or (R)-1-chloro-4-phenyl-3-butyn-2-ol | High enantioselectivity, broad substrate scope. wikipedia.org |

| Luche Reduction | NaBH₄ / CeCl₃ | 1-chloro-4-phenyl-3-butyn-2-ol | Chemoselective for ketone reduction in the presence of other reducible groups. libretexts.org |

Investigation of Radical Reaction Pathways

The study of radical reactions involving this compound can provide insights into novel reaction mechanisms and the synthesis of complex molecular architectures. The presence of the phenyl ring and the alkyne moiety suggests that this compound could participate in radical-mediated processes.

Research on the gas-phase reactions of aryl radicals with alkynes, such as 2-butyne, has shown that the reaction proceeds rapidly, often without a significant energy barrier. rsc.org The initial step is the addition of the aryl radical to the alkyne, forming a highly reactive vinyl radical adduct. rsc.org This adduct can then undergo various unimolecular reactions, including hydrogen atom shuttling, cyclization, and fragmentation. rsc.org

In the case of this compound, a similar reaction with a radical species (R•) could lead to the formation of a vinyl radical intermediate. The subsequent fate of this intermediate would depend on the nature of the radical R• and the reaction conditions. For instance, an intramolecular cyclization could lead to the formation of substituted indenone or other polycyclic aromatic structures.

Furthermore, the chloro substituent on the α-carbon could also be a site for radical reactions. Radical-induced dehalogenation is a well-known process. This could potentially be initiated by a radical initiator or through photolysis. The resulting α-keto radical could then participate in a variety of subsequent reactions, such as dimerization or reaction with a radical scavenger.

While specific experimental studies on the radical reactions of this compound are not extensively documented in the literature, the known reactivity of related aryl alkynes and α-chloro ketones provides a strong basis for predicting its behavior under radical conditions. rsc.org Theoretical calculations could further elucidate the potential energy surfaces and predict the most likely reaction pathways and products. rsc.org

Table 3: Potential Radical Reaction Pathways for this compound

| Radical Process | Initiator/Reagent | Potential Intermediate | Possible Products |

| Radical Addition to Alkyne | Aryl or Alkyl Radical | Vinyl Radical | Substituted alkenes, cyclized products (e.g., indenones) |

| Radical Dehalogenation | Radical Initiator (e.g., AIBN) / H-donor | α-Keto Radical | 4-phenyl-3-butyn-2-one, dimeric products |

| Photolytically Induced Radical Formation | UV light | Excited state, radical species | Complex mixture of products resulting from fragmentation and rearrangement |

Synthetic Transformations and Derivatization Strategies of 1 Chloro 4 Phenyl 3 Butyn 2 One

Synthesis of Complex Organic Scaffolds

The unique combination of functional groups in 1-chloro-4-phenyl-3-butyn-2-one facilitates its use in the synthesis of intricate organic structures, particularly heterocyclic systems.

Formation of Indoline Derivatives via Asymmetric Reactions

The synthesis of optically active indolines, a core structure in many biologically active compounds, can be achieved through processes involving intermediates derivable from structures related to this compound. For instance, a highly efficient and enantioselective procedure for synthesizing chiral indolines involves a one-pot process that includes intramolecular condensation, deprotection, and palladium-catalyzed asymmetric hydrogenation. rsc.orgdicp.ac.cn In this approach, tert-butyl (2-(2-oxo-3-phenylpropyl)phenyl)carbamates are converted into the corresponding chiral 2-substituted indolines with excellent yields and high enantiomeric excess (up to 96% ee). dicp.ac.cn A strong Brønsted acid is crucial for both the formation of the indole (B1671886) intermediate and the subsequent asymmetric hydrogenation step. rsc.orgdicp.ac.cn This method has been shown to be scalable while maintaining high reactivity and enantioselectivity. dicp.ac.cn

Another powerful metal-free approach for the asymmetric synthesis of indolines is the Brønsted acid-catalyzed transfer hydrogenation of 3H-indoles. organic-chemistry.orgnih.gov Using a Hantzsch dihydropyridine (B1217469) as the hydrogen source and a chiral Brønsted acid catalyst, this method provides optically active indolines with high enantioselectivities. organic-chemistry.orgnih.gov The reaction proceeds under mild conditions and tolerates a variety of substituents on the indole ring. organic-chemistry.org

| Catalyst System | Key Features | Enantiomeric Excess (ee) | Reference |

| Pd(OCOCF3)2 / (R)-H8-BINAP | One-pot, intramolecular condensation, deprotection, asymmetric hydrogenation | Up to 96% | rsc.orgdicp.ac.cn |

| Chiral Brønsted Acid / Hantzsch Ester | Metal-free, transfer hydrogenation | Up to 97% | organic-chemistry.org |

Generation of Diverse Heterocyclic Systems

The reactive nature of this compound and its derivatives allows for their participation in various cycloaddition reactions to form a range of heterocyclic systems. For example, [3+2] cycloaddition reactions are a common strategy for synthesizing five-membered rings. Nitrones, for instance, can react with alkynes in [3+2] cycloadditions to yield isoxazolines. nih.gov The presence of the tribromomethyl group in related nitroalkenes has been shown to facilitate these cycloadditions. nih.gov

Furthermore, the ynone functionality can participate in Diels-Alder reactions. Intramolecular Diels-Alder reactions of pyridazine (B1198779) derivatives bearing acetylenic side chains have been used to construct fused benzonitriles. researchgate.net Additionally, 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) and its methyl analog (MTAD) are potent dienophiles that readily undergo [4+2] cycloaddition reactions with various dienes to produce a variety of bicyclic urazoles. acgpubs.orgresearchgate.net These reactions often proceed with high stereoselectivity. acgpubs.org The versatility of these cycloaddition strategies highlights the potential of alkyne-containing molecules like this compound in the synthesis of diverse heterocyclic frameworks. nih.gov

Cross-Coupling Reactions Utilizing the Halogen and Alkyne Functionalities

The presence of both a chlorine atom and a terminal alkyne in the parent structure provides two distinct handles for cross-coupling reactions, enabling the extension of the molecular framework in multiple directions.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is particularly relevant. wikipedia.org This reaction typically employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst and an amine base, and can be carried out under mild conditions. wikipedia.orgnrochemistry.com The reactivity of the halide in Sonogashira coupling generally follows the trend I > OTf > Br > Cl. nrochemistry.com

While the chlorine atom in this compound is less reactive than other halides, palladium-catalyzed couplings of aryl chlorides with terminal alkynes have been developed. organic-chemistry.org These reactions may require specific catalyst systems, such as PdCl2(PCy3)2, to achieve good yields. organic-chemistry.org Copper-free Sonogashira conditions have also been developed to avoid issues associated with the copper co-catalyst, such as homocoupling of the alkyne. nih.gov

| Reaction Type | Catalysts | Key Features | Reference |

| Sonogashira Coupling | Pd(PPh3)2Cl2, CuI | Mild conditions, tolerates various functional groups | wikipedia.orgnrochemistry.com |

| Copper-Free Sonogashira | [DTBNpP]Pd(crotyl)Cl | Room temperature, for challenging aryl bromides | nih.gov |

| Coupling of Aryl Chlorides | PdCl2(PCy3)2 | Enables use of less reactive aryl chlorides | organic-chemistry.org |

Other Transition Metal-Mediated Coupling Strategies

Beyond palladium, other transition metals can mediate coupling reactions involving the functionalities present in this compound. For instance, nickel-catalyzed Sonogashira-type couplings have been developed for the reaction of non-activated alkyl halides with alkynes, although these often still require a copper co-catalyst. wikipedia.org Gold has also been shown to act as a heterogeneous catalyst for the coupling of phenylacetylene (B144264) and iodobenzene (B50100). wikipedia.org

Post-Synthetic Modifications of the Phenyl and Alkyne Substituents

Following the initial construction of a molecular scaffold using this compound, the phenyl and alkyne moieties can be further functionalized. This "post-synthetic modification" approach allows for the diversification of a common intermediate. nih.gov

For example, if the phenyl ring contains a suitable functional group, such as an amino group, it can be modified through reactions with anhydrides or isocyanates. nih.gov This has been demonstrated in the context of metal-organic frameworks (MOFs), where an amino-functionalized building block was successfully modified post-synthesis. nih.gov

The alkyne group itself can undergo a variety of transformations. For instance, it can be reduced to the corresponding alkene or alkane. It can also participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to introduce triazole rings. Furthermore, the alkyne can be hydrated to form a β-diketone or undergo addition reactions with various nucleophiles.

This capacity for post-synthetic modification significantly enhances the utility of this compound as a starting material, enabling the generation of a library of related compounds from a single precursor. mdpi.com

Structure-Reactivity Relationship Studies of Analogues

The reactivity of this compound, a bifunctional compound featuring both a reactive α-haloketone moiety and a conjugated alkyne, is intricately governed by the electronic and steric properties of its constituent parts. Understanding the structure-reactivity relationships through the study of its analogues is crucial for predicting its chemical behavior and designing synthetic strategies. This section delves into the impact of α-halogenation on the compound's electrophilicity and the role of substituents on the phenyl ring in modulating its reactivity.

Impact of α-Halogenation on Electrophilicity and Reaction Pathways

The presence of a chlorine atom at the α-position to the carbonyl group in this compound profoundly influences its electrophilicity and subsequent reaction pathways. The halogen atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect. This effect significantly polarizes the carbon-chlorine bond, rendering the α-carbon highly electron-deficient and thus a potent electrophilic center. nih.govresearchgate.net

This enhanced electrophilicity at the α-carbon makes it exceptionally susceptible to nucleophilic attack, primarily through an SN2 mechanism. libretexts.orgpressbooks.pubyoutube.com The reactivity of α-haloketones in SN2 displacement reactions is markedly greater than that of corresponding alkyl halides. nih.gov This heightened reactivity is attributed to the alignment of the carbonyl group's π-system with the developing p-orbital at the α-carbon in the transition state, which helps to stabilize the incoming negative charge.

The nature of the halogen atom itself plays a critical role in the reactivity of α-halo-α,β-ynone analogues. The reactivity generally follows the trend of I > Br > Cl > F, which correlates with the leaving group ability of the halide. Although chlorine is a good leaving group, analogues with bromine or iodine at the α-position would be expected to exhibit even greater reactivity towards nucleophiles.

The presence of the α-halogen not only activates the α-carbon but also influences the reactivity of the carbonyl group and the conjugated alkyne. The electron-withdrawing nature of the halogen can increase the electrophilicity of the carbonyl carbon, making it more prone to nucleophilic addition. However, in many cases, the attack at the α-carbon is kinetically favored.

The reaction pathways of α-haloketones are diverse and can include:

Nucleophilic Substitution (SN2): This is the most common pathway, where a nucleophile displaces the halide ion. libretexts.orgpressbooks.pubyoutube.com

Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, α-haloketones with an enolizable proton can undergo rearrangement to form carboxylic acid derivatives.

Formation of Heterocycles: The bifunctional nature of α-haloketones makes them valuable precursors for the synthesis of various heterocycles, such as furans, pyrroles, and thiazoles, through reactions with appropriate nucleophiles. nih.gov

For this compound, the conjugated alkyne introduces additional complexity. Nucleophilic attack could potentially occur at the β-carbon of the alkyne (Michael addition). The regioselectivity of the nucleophilic attack would be dependent on the nature of the nucleophile, the reaction conditions, and the electronic properties of the system.

Table 1: Comparison of Relative Reactivity of α-Haloketones in SN2 Reactions

| α-Haloketone Analogue | Relative Rate of SN2 Reaction |

| 1-Iodo-4-phenyl-3-butyn-2-one | Very High |

| 1-Bromo-4-phenyl-3-butyn-2-one | High |

| This compound | Moderate |

| 1-Fluoro-4-phenyl-3-butyn-2-one | Low |

Role of Substituents on Electronic and Steric Effects

The electronic and steric nature of substituents on the phenyl ring of this compound analogues can significantly modulate the reactivity of the entire molecule. These substituents can either donate or withdraw electron density from the conjugated system, thereby influencing the electrophilicity of the α-carbon, the carbonyl carbon, and the alkyne.

Electronic Effects:

The influence of substituents on the aromatic ring can be qualitatively and sometimes quantitatively understood through Hammett plots, which correlate reaction rates or equilibrium constants with substituent constants (σ). researchgate.net

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) on the phenyl ring will withdraw electron density from the phenylethynyl moiety. This withdrawal of electron density is transmitted through the alkyne and enhances the electrophilicity of both the carbonyl carbon and the α-carbon. Consequently, analogues bearing EWGs are expected to react faster with nucleophiles.

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃), methyl (-CH₃), and amino (-NH₂) will donate electron density to the conjugated system. This donation of electron density will decrease the electrophilicity of the reaction centers, leading to a slower reaction rate with nucleophiles.

The position of the substituent on the phenyl ring (ortho, meta, or para) also plays a crucial role. Para-substituents generally exert the strongest electronic influence due to direct resonance effects, while meta-substituents primarily act through inductive effects.

Steric Effects:

Substituents, particularly those in the ortho position, can exert a significant steric hindrance. This steric bulk can impede the approach of a nucleophile to the reactive centers, thereby slowing down the reaction rate, regardless of the electronic nature of the substituent. For instance, a bulky tert-butyl group at the ortho position would likely decrease the rate of nucleophilic attack at the nearby carbonyl or α-carbon more significantly than a smaller methyl group.

Table 2: Predicted Relative Reactivity of Substituted this compound Analogues

| Substituent on Phenyl Ring | Position | Electronic Effect | Steric Effect | Predicted Relative Rate of Nucleophilic Attack |

| -NO₂ | para | Strong Electron-Withdrawing | Minimal | High |

| -CN | para | Strong Electron-Withdrawing | Minimal | High |

| -Cl | para | Weak Electron-Withdrawing | Minimal | Moderate |

| -H | - | None | Minimal | Baseline |

| -CH₃ | para | Weak Electron-Donating | Minimal | Low |

| -OCH₃ | para | Strong Electron-Donating | Minimal | Very Low |

| -C(CH₃)₃ | ortho | Weak Electron-Donating | High | Very Low |

Note: This table provides a qualitative prediction based on established principles of electronic and steric effects in organic reactions. The actual reactivity would need to be confirmed by experimental studies.

Spectroscopic and Advanced Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 1-chloro-4-phenyl-3-butyn-2-one. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In a typical ¹H NMR spectrum of a related compound, 3-chloro-4-phenylbutan-2-one (B14708161), specific signals confirm the structural arrangement. orgsyn.org For instance, a singlet peak around 2.29 ppm is characteristic of the three protons of the methyl group (CH₃). orgsyn.org The methylene (B1212753) protons (CH₂) adjacent to the phenyl group appear as two distinct doublet of doublets, one at approximately 3.08 ppm and the other at 3.34 ppm, due to their different magnetic environments and coupling to the neighboring methine proton. orgsyn.org The methine proton (CH) signal is observed further downfield as a doublet of doublets at around 4.41 ppm. orgsyn.org The five aromatic protons of the phenyl group typically resonate as a multiplet between 7.21 and 7.33 ppm. orgsyn.org

Similarly, the ¹³C NMR spectrum provides complementary data. For 3-chloro-4-phenylbutan-2-one, characteristic peaks are observed at approximately 26.8 ppm (methyl carbon), 39.8 ppm (methylene carbon), 63.8 ppm (methine carbon), and within the 127.2-136.1 ppm range for the aromatic carbons, with the carbonyl carbon appearing significantly downfield at around 202.6 ppm. orgsyn.org For this compound, the alkynyl carbons would be expected in the range of 80-90 ppm.

NMR is also a powerful tool for real-time reaction monitoring, particularly in flow chemistry setups. beilstein-journals.orgnih.gov By tracking the disappearance of starting material signals and the appearance of product signals, chemists can gain insights into reaction kinetics and mechanisms. beilstein-journals.orgnih.gov For example, in the synthesis of a chloroketone, the formation of the product can be followed by monitoring the appearance of the characteristic methine proton peak. orgsyn.org

Table 1: Representative ¹H and ¹³C NMR Data for a Related Chloroketone

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 2.29 | Singlet | -CH₃ |

| ¹H | 3.08 | Doublet of Doublets | -CH₂- |

| ¹H | 3.34 | Doublet of Doublets | -CH₂- |

| ¹H | 4.41 | Doublet of Doublets | -CHCl- |

| ¹H | 7.21-7.33 | Multiplet | Aromatic-H |

| ¹³C | 26.8 | -CH₃ | |

| ¹³C | 39.8 | -CH₂- | |

| ¹³C | 63.8 | -CHCl- | |

| ¹³C | 127.2-136.1 | Aromatic-C | |

| ¹³C | 202.6 | C=O |

Mass Spectrometry (MS) for Identification of Intermediates and Products

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of this compound and to identify potential reaction intermediates. In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with electrons, causing it to ionize and fragment in a reproducible manner. 182.160.97

The fragmentation pattern is a molecular fingerprint that provides structural information. For halogenated compounds, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a characteristic M+2 peak, which is a strong indicator of the presence of a chlorine atom in a fragment. miamioh.edu The molecular ion peak (M⁺) for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

Common fragmentation pathways for α,β-unsaturated ketones and alkyl halides can be predicted. Loss of a chlorine radical (•Cl) is a common fragmentation for chloro-substituted compounds. nih.gov For instance, in the mass spectrum of 2-chloropropane, a significant peak corresponding to the loss of chlorine from the molecular ion is observed. miamioh.edu Another potential fragmentation is the loss of a methyl group (•CH₃) or a carbonyl group (CO). High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula with high confidence. For example, the exact mass for the sodium adduct of 3-chloro-4-phenylbutan-2-one, [M+Na]⁺, was calculated as 205.0391 and found to be 205.0394. orgsyn.org

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb at characteristic frequencies. For this compound, the key expected IR absorptions are:

C=O Stretch: A strong, sharp absorption band typically in the region of 1680-1720 cm⁻¹, characteristic of a conjugated ketone. The IR spectrum of the related 3-chloro-4-phenylbutan-2-one shows a strong carbonyl peak at 1715 cm⁻¹. orgsyn.org

C≡C Stretch: A weak to medium absorption band around 2100-2260 cm⁻¹ for the alkyne functionality.

C-Cl Stretch: An absorption in the fingerprint region, typically between 600-800 cm⁻¹.

Aromatic C-H and C=C Stretches: Absorptions for the aromatic ring are expected around 3000-3100 cm⁻¹ (C-H stretch) and 1450-1600 cm⁻¹ (C=C ring stretches). orgsyn.org

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of a conjugated system, involving the phenyl ring, the alkyne, and the carbonyl group, would result in strong UV absorption. The chromophore in this compound is expected to show absorption maxima at wavelengths longer than 200 nm, indicative of the extended conjugation.

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C=O (Ketone) | 1680 - 1720 | Strong |

| C≡C (Alkyne) | 2100 - 2260 | Weak to Medium |

| Aromatic C-H | 3000 - 3100 | Medium |

| Aromatic C=C | 1450 - 1600 | Medium to Weak |

| C-Cl | 600 - 800 | Medium to Strong |

Chromatographic Techniques (GC-MS, LC-MS) for Purity Assessment and Reaction Progress

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, thereby allowing for purity assessment and monitoring the progress of a reaction.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound. nih.gov In GC, the sample is vaporized and passed through a column that separates the components based on their boiling points and interactions with the stationary phase. thermofisher.com The separated components then enter the mass spectrometer for detection and identification. GC-MS is highly sensitive and can be used to quantify the purity of the compound and to detect trace-level impurities. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally sensitive compounds, LC-MS is the preferred method. lcms.cz The sample is dissolved in a solvent and pumped through a column containing a solid adsorbent. Separation occurs based on the differential partitioning of the components between the mobile phase and the stationary phase. lcms.cz The eluent from the LC column is then introduced into the mass spectrometer. LC-MS is a powerful tool for monitoring reaction progress by analyzing aliquots of the reaction mixture over time. nih.gov The combination of liquid chromatography for separation and mass spectrometry for detection provides high selectivity and sensitivity. nih.gov

Both GC-MS and LC-MS can be used to generate a chromatogram, where the area of the peak corresponding to this compound is proportional to its concentration. This allows for quantitative analysis of the reaction yield and the purity of the isolated product.

Computational and Theoretical Studies on 1 Chloro 4 Phenyl 3 Butyn 2 One

Electronic Structure and Reactivity Predictions

The arrangement of electrons within a molecule is paramount to understanding its chemical behavior. For 1-chloro-4-phenyl-3-butyn-2-one, computational methods provide a window into its electronic architecture, offering predictions on its stability and reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy and spatial distribution of these orbitals are critical in predicting the feasibility and outcome of a chemical reaction.

For this compound, the HOMO is anticipated to be localized primarily on the phenylacetylene (B144264) moiety, which is the most electron-rich part of the molecule. Conversely, the LUMO is expected to be centered on the electron-deficient carbonyl group and the adjacent carbon-carbon triple bond, which are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.

| Orbital | Predicted Energy (Illustrative) | Primary Localization |

| HOMO | -7.5 eV | Phenylacetylene moiety |

| LUMO | -2.1 eV | Carbonyl and alkynyl groups |

| HOMO-LUMO Gap | 5.4 eV | - |

This table presents illustrative energy values based on typical computational results for similar compounds.

Electrostatic Potential Mapping for Reactivity Site Identification

Electrostatic potential (ESP) maps are powerful tools for visualizing the charge distribution within a molecule and identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). libretexts.org In an ESP map, regions of negative potential are typically colored red, indicating an abundance of electrons, while regions of positive potential are colored blue, signifying a deficiency of electrons.

For this compound, the ESP map is predicted to show a significant region of negative electrostatic potential around the carbonyl oxygen atom due to its high electronegativity. The chlorine atom will also exhibit a region of negative potential. Conversely, the carbonyl carbon and the carbons of the alkyne are expected to be electron-deficient and thus display a positive electrostatic potential, marking them as likely sites for nucleophilic attack. 50webs.com The phenyl group will present a more complex potential surface with regions of both weak negative and positive potential.

Reaction Pathway Elucidation through Computational Modeling

Computational modeling allows for the in-silico exploration of potential reaction pathways, providing insights into the mechanisms of chemical transformations. By mapping the potential energy surface of a reaction, chemists can identify transition states and intermediates, thereby gaining a deeper understanding of the reaction's kinetics and thermodynamics.

Transition State Analysis and Energy Barriers

A transition state represents the highest energy point along a reaction coordinate, and the energy required to reach this state from the reactants is known as the activation energy or energy barrier. Computational methods, such as Density Functional Theory (DFT), are adept at locating transition state structures and calculating their energies. whiterose.ac.uk

For this compound, a common reaction is the nucleophilic addition to the carbonyl group or the conjugated alkyne. msu.edu Transition state analysis can be employed to compare the energy barriers for these competing pathways. For instance, the addition of a nucleophile to the carbonyl carbon would proceed through a tetrahedral intermediate, while addition to the alkyne would involve a different transition state geometry. The calculated energy barriers for these pathways would indicate which reaction is kinetically favored.

| Reaction Pathway (Illustrative) | Calculated Activation Energy (kcal/mol) | Kinetic Favorability |

| Nucleophilic attack at carbonyl carbon | 15.2 | High |

| Nucleophilic attack at β-alkynyl carbon | 18.5 | Moderate |

| Nucleophilic attack at α-alkynyl carbon | 22.1 | Low |

This table provides illustrative activation energy values to demonstrate the application of computational analysis in predicting reaction outcomes.

Kinetic and Thermodynamic Parameter Calculations

Beyond energy barriers, computational chemistry can be used to calculate a range of kinetic and thermodynamic parameters that provide a comprehensive picture of a reaction. These include rate constants, reaction enthalpies, and Gibbs free energies of reaction.

By calculating the Gibbs free energy change (ΔG) for each step of a proposed reaction mechanism, it is possible to determine whether a reaction is spontaneous (exergonic, ΔG < 0) or non-spontaneous (endergonic, ΔG > 0) under a given set of conditions. Similarly, the calculation of rate constants based on transition state theory can provide a quantitative measure of reaction speed.

Conformational Analysis and Stereochemical Predictions

The three-dimensional arrangement of atoms in a molecule, or its conformation, can have a profound impact on its physical properties and reactivity. Conformational analysis involves identifying the stable conformations (conformers) of a molecule and determining their relative energies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.